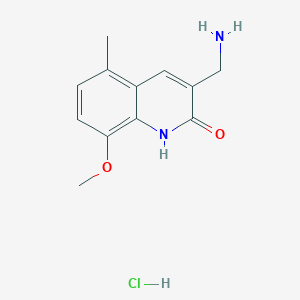
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile
概要
説明
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with sodiosulfanyl groups and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with sodium sulfide or similar reagents under controlled conditions. One common method includes the use of a multicomponent reaction involving thiazole derivatives, sodium sulfide, and a suitable nitrile source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sodiosulfanyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce primary amines. Substitution reactions can result in a variety of substituted thiazole derivatives .
科学的研究の応用
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a probe for studying disease pathways.
Industry: The compound is employed in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and ability to form stable complexes with metals
作用機序
The mechanism of action of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The sodiosulfanyl groups can participate in redox reactions, altering the oxidation state of target molecules. The carbonitrile group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions enable the compound to modulate enzyme activity, disrupt protein-protein interactions, and affect cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile include other thiazole derivatives with different substituents, such as:
Bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones): These compounds feature a similar thiazole core but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of sodiosulfanyl and carbonitrile groups, which confer specific reactivity and binding properties. This makes it particularly valuable for applications requiring precise control over chemical transformations and interactions with biological molecules .
特性
IUPAC Name |
disodium;4-cyano-1,2-thiazole-3,5-dithiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S3.2Na/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJGFDHGVHMMG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1[S-])[S-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N2Na2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)


![[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-phenylprop-2-enoate](/img/structure/B3033923.png)

![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)





